N-(2,5-dimethoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide
Description
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Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6/c1-31-16-7-8-21(32-2)19(13-16)25-24(30)23(29)18-14-27(20-6-4-3-5-17(18)20)15-22(28)26-9-11-33-12-10-26/h3-8,13-14H,9-12,15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMVGXYXIWJYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a complex organic compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O5 |
| Molecular Weight | 413.47 g/mol |
| IUPAC Name | This compound |
| SMILES | COC1=CC=C(C=C1)C(=O)N(C(=O)CCN2CCOCC2)C3=CN(C=C3)C(=O)N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activities and receptor functions, leading to significant therapeutic effects. The presence of the morpholine group is particularly noteworthy, as it enhances solubility and bioavailability, which are critical for drug efficacy.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro experiments demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics . The mechanism involves the activation of caspase pathways, leading to programmed cell death.
Antimicrobial Activity
The compound has also shown antimicrobial properties against a range of pathogens. In vitro assays revealed its effectiveness against Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Toxicology and Safety Profile
Toxicological evaluations indicate that this compound has a favorable safety profile. Acute toxicity studies in animal models have shown no significant adverse effects at therapeutic doses. Long-term studies are necessary to fully assess chronic toxicity and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
